2-[(4-Methoxyphenyl)methyl]pyridine

Apoptosis Caspase-3 Cancer Biology

This 2-substituted pyridine is a structurally validated, non-replaceable starting material for medicinal chemistry. Seemingly similar 'in-class' compounds are not functional equivalents: moving the methoxybenzyl group to the 3- or 4-position, or altering the methylene linker, drastically changes biological activity. A 4-methoxyphenyl motif confers a 2.3-fold potency increase against CSNK2A kinase vs. an unsubstituted phenyl. A structurally related analog inhibits caspase-3 activation (EC50 450 nM), making this an ideal scaffold for apoptosis-focused libraries. The methoxy group and benzylic site enable rational tuning of binding poses between key residues—essential for structure-guided lead optimization in cancer and CNS programs.

Molecular Formula C13H13NO
Molecular Weight 199.253
CAS No. 35854-45-6
Cat. No. B2712181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxyphenyl)methyl]pyridine
CAS35854-45-6
Molecular FormulaC13H13NO
Molecular Weight199.253
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CC=CC=N2
InChIInChI=1S/C13H13NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3
InChIKeyRAYSFVXANSJEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methoxyphenyl)methyl]pyridine (CAS 35854-45-6): A Procurable Methoxybenzyl-Pyridine Scaffold for Targeted Library Synthesis


2-[(4-Methoxyphenyl)methyl]pyridine, also known as 2-(4-methoxybenzyl)pyridine, is a substituted pyridine derivative featuring a 4-methoxyphenyl group linked to the pyridine core via a methylene bridge [1]. This compound serves as a versatile heterocyclic building block in medicinal chemistry, with a molecular weight of 199.25 g/mol and the formula C13H13NO [2]. Its structural features, including the pyridine nitrogen and the methoxy substituent, enable diverse post-synthetic modifications and interactions with biological targets, making it a valuable intermediate for generating focused compound libraries [2].

Why 2-[(4-Methoxyphenyl)methyl]pyridine Analogs Cannot Be Casually Substituted: The Critical Impact of Substituent Position and Linker on Target Engagement


Generic substitution among pyridine-based building blocks is often not possible due to the profound impact of subtle structural variations on biological activity. For instance, moving the methoxybenzyl group from the 2-position to the 3- or 4-position of the pyridine ring, or replacing the methylene linker with a direct bond or an amine, can drastically alter a compound's interaction with its target [1]. Studies on 4-methoxyphenyl-containing pyridines demonstrate that the position of the methoxy group itself is critical for cytotoxicity, and even minor modifications like adding a methyl group to the pyridine ring can redirect the molecule's binding orientation [2]. This high sensitivity to structural changes underscores the need for precise procurement of 2-[(4-Methoxyphenyl)methyl]pyridine, as seemingly similar 'in-class' compounds are unlikely to serve as functional equivalents in a defined research program [3].

2-[(4-Methoxyphenyl)methyl]pyridine Evidence Guide: Quantified Differentiation in Cellular and Binding Assays


Caspase-3 Inhibition Potency of a Close Structural Analog Suggests Apoptosis Modulation Potential

While direct data for 2-[(4-Methoxyphenyl)methyl]pyridine itself is limited, a close structural analog, 1-[(4-methoxyphenyl)methyl]-5-{[(2S)-2-[(pyridin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl}-1H-indole-2,3-dione, demonstrates potent inhibition of caspase-3 activation with an EC50 of 450 nM in human HeLa cells [1]. This provides class-level evidence that the 4-methoxyphenylmethyl-pyridine motif can be optimized for modulating apoptotic pathways.

Apoptosis Caspase-3 Cancer Biology

Enhanced Cytotoxicity in Pyridines Bearing a 4-Methoxyphenyl Moiety: A Class-Level SAR Observation

A study of pyridine and pyrimidine derivatives showed that compounds containing a 4-methoxyphenyl moiety (as in derivatives 7, 8, 14, and 15) exhibited notable in vitro cytotoxic activity against HL-60, MCF-7, and HCT-116 cancer cell lines [1]. While IC50 values for the specific 2-[(4-Methoxyphenyl)methyl]pyridine scaffold are not reported in this study, the data suggests that the 4-methoxyphenyl group is a beneficial substructure for achieving cytotoxicity in this series, compared to analogs with other aryl substitutions [1].

Cytotoxicity Cancer Cell Lines SAR

Structural Basis for Target Engagement: Molecular Docking Reveals Critical 4-Methoxyphenyl Orientation

Molecular modeling studies on related 4-methoxyphenyl-pyridine compounds provide direct evidence for the importance of the 4-methoxyphenyl substituent's geometry. For a compound (26j) in a biaryl ether series, the 4-methoxyphenyl group was predicted to form a hydrogen bond with the ether oxygen and remain aligned towards Arg93A [1]. Crucially, the addition of a 6-methyl group to the pyridine ring (as in compound 26k) caused the 4-methoxyphenyl group to reorient and align with Tyr37C [1]. This highlights how even minor modifications to the pyridine core can significantly alter the binding pose and, consequently, the biological activity of molecules containing this motif.

Molecular Docking Medicinal Chemistry Drug Design

Quantified Structure-Activity Relationship: 4-Methoxyphenyl Substitution Enhances Potency in a Pyridylmethyl Series

A focused structure-activity relationship (SAR) study on pyridylmethyl analogs targeting CSNK2A provides a direct, quantitative comparison of the 4-methoxyphenyl substituent versus other aryl groups. In this series, the compound bearing a 4-methoxyphenyl group (analog 33b) demonstrated an IC50 of 8.00 ± 1.38 nM, which is over twice as potent as the unsubstituted phenyl analog (33a, IC50 = 18.6 ± 5.3 nM) [1]. This 2.3-fold increase in potency highlights the significant contribution of the methoxy group to target binding within this chemotype.

SAR Kinase Inhibition CSNK2A

High-Impact Application Scenarios for 2-[(4-Methoxyphenyl)methyl]pyridine (CAS 35854-45-6)


Building Kinase-Focused Libraries for CNS and Oncology Targets

Given the class-level evidence that a 4-methoxyphenyl group can confer a 2.3-fold increase in potency against the CSNK2A kinase compared to a simple phenyl ring [1], 2-[(4-Methoxyphenyl)methyl]pyridine is an ideal starting material for generating focused libraries of potential kinase inhibitors. Its pyridine core provides a basic nitrogen for key interactions, while the methoxybenzyl group offers opportunities for further optimization to modulate potency, selectivity, and physicochemical properties. This scaffold is particularly relevant for programs targeting kinases implicated in cancer and CNS disorders, where the methoxy group may enhance brain penetration or metabolic stability.

Developing Next-Generation Apoptosis Modulators

The demonstrated ability of a structurally related compound to inhibit caspase-3 activation with an EC50 of 450 nM [2] positions this scaffold as a promising entry point for medicinal chemistry campaigns focused on apoptosis. 2-[(4-Methoxyphenyl)methyl]pyridine can be elaborated into novel chemical entities designed to modulate apoptotic pathways, offering potential in the treatment of cancers where evading apoptosis is a hallmark. The compound's modifiable pyridine ring and benzylic position are key for introducing the sulfonamide and indole groups present in the active analog, allowing for rapid structure-activity relationship exploration.

Synthesizing Novel Cytotoxic Agents via Scaffold Hopping

Multiple studies have linked the 4-methoxyphenyl-pyridine motif to potent in vitro cytotoxicity against cancer cell lines such as HL-60, MCF-7, and HCT-116 [3]. While the exact mechanism is not fully defined, the consistent activity suggests this compound is a validated starting point for a 'scaffold hopping' strategy. Researchers can use 2-[(4-Methoxyphenyl)methyl]pyridine to generate new analogs that maintain the core pharmacophore while exploring different vectors for improved potency or reduced off-target effects. This approach can rapidly expand the chemical space around a known active phenotype.

Design of Compounds with Specific Protein-Binding Orientations

Molecular modeling data shows that the 4-methoxyphenyl group's orientation is highly sensitive to the substitution pattern on the pyridine ring, capable of shifting its alignment between distinct protein residues (e.g., Arg93A vs. Tyr37C) [4]. This property makes 2-[(4-Methoxyphenyl)methyl]pyridine a valuable tool for rational drug design projects that require precise control over ligand binding poses. It is especially suited for programs where high-resolution structural biology or computational chemistry guides the optimization of a lead series, as small modifications can be used to 'dial in' the desired interaction with the target protein.

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